alpha-Eudesmol

Cytotoxicity Cancer Pharmacology Apoptosis

Alpha-Eudesmol (CAS 473-16-5) is the only eudesmol isomer with validated in vivo neuroprotection and selective P/Q-type Ca²⁺ channel blockade. Its IC50s in B16-F10 melanoma (5.38 µg/mL) and K562 leukemia (10.60 µg/mL) are 50–60% lower than β-eudesmol, enabling robust apoptosis detection at concentrations where other isomers are inactive. For stroke MCAO models, it uniquely reduces infarct size via inhibition of exocytotic glutamate release. Do not substitute with β- or γ-eudesmol—isomer substitution compromises potency and mechanism-specific outcomes. Secure the validated tool compound for your migraine, neuroinflammation, or cytotoxicity pipeline.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 473-16-5
Cat. No. B1203450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Eudesmol
CAS473-16-5
Synonyms1,2,3,4,4a,5,6,8a-octahydro-alpha,alpha,4a,8-tetramethyl-(2R-(2alpha,4aalpha,8abeta))-2-naphthalenemethanol
alpha-eudesmol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C1CC(CC2)C(C)(C)O)C
InChIInChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1
InChIKeyFCSRUSQUAVXUKK-VNHYZAJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Eudesmol CAS 473-16-5: Core Identity and Research-Grade Procurement Considerations


Alpha-Eudesmol (CAS 473-16-5) is a eudesmane-type bicyclic sesquiterpenoid alcohol with the molecular formula C15H26O and molecular weight 222.37 g/mol [1]. It is one of three primary eudesmol isomers (α-, β-, and γ-eudesmol) found in essential oils of plants such as Juniperus virginiana, Eucalyptus species, and Atractylodes [1]. The compound has been characterized as a potent inhibitor of presynaptic ω-agatoxin IVA-sensitive (P/Q-type) Ca²⁺ channels and exhibits cytotoxic activity across multiple tumor cell lines [2].

Why Alpha-Eudesmol Cannot Be Replaced by Beta- or Gamma-Eudesmol in Critical Assays


Although α-, β-, and γ-eudesmol share the same eudesmane sesquiterpenoid skeleton, they differ in the position of the hydroxyl group and double bond configuration, leading to substantial divergence in pharmacological potency and target selectivity [1]. In head-to-head cytotoxicity comparisons across identical tumor cell lines, α-eudesmol demonstrates IC₅₀ values approximately 50–60% lower than β-eudesmol and 30–40% lower than γ-eudesmol, while β-eudesmol exhibits the weakest cytotoxic activity among the three isomers [2]. Furthermore, α-eudesmol is uniquely characterized as a selective P/Q-type calcium channel blocker with minimal effect on L-type channels, a selectivity profile not documented for β- or γ-eudesmol [3]. These quantitative performance gaps render isomer substitution scientifically invalid for studies requiring consistent potency or mechanism-specific outcomes.

Quantitative Comparative Evidence: Alpha-Eudesmol vs. Beta- and Gamma-Eudesmol


Cytotoxic Potency: Alpha-Eudesmol Demonstrates Superior IC₅₀ Values Against Multiple Tumor Cell Lines Compared to Beta- and Gamma-Eudesmol

In a direct head-to-head comparison across identical tumor cell lines, α-eudesmol exhibited consistently lower IC₅₀ values than both β-eudesmol and γ-eudesmol. Against B16-F10 murine melanoma cells, α-eudesmol achieved an IC₅₀ of 5.38 ± 1.10 μg/mL, compared to 16.51 ± 1.21 μg/mL for β-eudesmol and 8.86 ± 1.27 μg/mL for γ-eudesmol. Against K562 chronic myeloid leukemia cells, α-eudesmol reached 10.60 ± 1.33 μg/mL, while γ-eudesmol required 15.15 ± 1.06 μg/mL [1]. The quantified potency advantage indicates that α-eudesmol is the most cytotoxic eudesmol isomer in these in vitro cancer models.

Cytotoxicity Cancer Pharmacology Apoptosis

Calcium Channel Selectivity: Alpha-Eudesmol Potently Inhibits P/Q-Type Ca²⁺ Channels with Minimal Effect on L-Type Channels

α-Eudesmol is a potent and selective blocker of presynaptic ω-agatoxin IVA-sensitive (P/Q-type) Ca²⁺ channels. It concentration-dependently inhibited glutamate release from rat brain synaptosomes, an effect that was Ca²⁺-dependent [1]. Importantly, α-eudesmol demonstrated little to no inhibitory effect on L-type Ca²⁺ channel currents [2]. This selectivity profile distinguishes α-eudesmol from other eudesmol isomers, for which comparable P/Q-type channel blocking activity has not been reported in the literature.

Ion Channel Pharmacology Neuroprotection Calcium Signaling

In Vivo Neuroprotection: Alpha-Eudesmol Significantly Reduces Infarct Size and Brain Edema After Focal Ischemia

In a rat model of focal cerebral ischemia (1-hour middle cerebral artery occlusion followed by 24-hour reperfusion), intracerebroventricular administration of α-eudesmol significantly attenuated post-ischemic increases in brain water content and reduced infarct size as determined by triphenyltetrazolium chloride staining [1]. The study further demonstrated that α-eudesmol inhibited the elevation of extracellular glutamate concentration during ischemia, providing a mechanistic link between P/Q-type channel blockade and neuroprotective outcome. No comparable in vivo neuroprotection data have been published for β- or γ-eudesmol under identical ischemic conditions.

Neuroprotection Ischemic Stroke In Vivo Pharmacology

Anti-Neurogenic Inflammation: Alpha-Eudesmol Attenuates Dural Plasma Extravasation Without Cardiovascular Effects

In a rat trigeminal ganglion electrical stimulation model, α-eudesmol (1 mg/kg, i.v.) significantly decreased dural plasma extravasation as measured by Evans blue dye leakage [1]. α-Eudesmol also dose-dependently (0.1–1 mg/kg, i.v.) attenuated neurogenic vasodilation in facial skin and concentration-dependently (0.45–45 μM) inhibited depolarization-evoked CGRP and substance P release from sensory nerve terminals [1]. Critically, at the effective dose of 1 mg/kg i.v., α-eudesmol did not affect mean arterial blood pressure in rats, indicating a favorable cardiovascular safety profile. β-Eudesmol has been reported to exhibit anti-inflammatory effects but via distinct mechanisms (e.g., TNF-α affinity) rather than P/Q-type channel-mediated neuropeptide release inhibition [2].

Neurogenic Inflammation Migraine Trigeminovascular System

Validated Research Applications for Alpha-Eudesmol Based on Comparative Evidence


In Vitro Oncology: Cytotoxicity Screening of Eudesmol Isomers Against B16-F10 and K562 Cell Lines

α-Eudesmol should be selected as the primary test compound for cytotoxicity screens involving B16-F10 murine melanoma or K562 chronic myeloid leukemia cells due to its superior potency (IC₅₀: 5.38 ± 1.10 μg/mL and 10.60 ± 1.33 μg/mL, respectively) compared to β- and γ-eudesmol [1]. This potency advantage enables lower concentration requirements and may facilitate detection of apoptotic effects (caspase-3 activation, mitochondrial membrane potential loss) at concentrations where other isomers show minimal activity [1].

Neuroprotection Studies: Focal Cerebral Ischemia Models in Rodents

For preclinical stroke research employing middle cerebral artery occlusion/reperfusion models, α-eudesmol is the only eudesmol isomer validated to reduce infarct size and attenuate brain edema in vivo [2]. Its mechanism—inhibition of exocytotic glutamate release via P/Q-type Ca²⁺ channel blockade—is directly linked to ischemic neuroprotection [2]. β-Eudesmol and γ-eudesmol lack equivalent in vivo neuroprotective validation and should not be substituted for α-eudesmol in these experimental paradigms.

Migraine and Trigeminovascular Research: Neurogenic Inflammation Assays

α-Eudesmol is the appropriate choice for studies of neurogenic inflammation involving trigeminal ganglion stimulation, dural plasma extravasation, or CGRP/substance P release [3]. Its demonstrated ability to attenuate neurogenic vasodilation and extravasation without affecting blood pressure provides a clean pharmacological tool for investigating presynaptic P/Q-type channel contributions to migraine pathophysiology [3]. β-Eudesmol, while possessing anti-inflammatory activity via alternative pathways, does not target this specific mechanism.

Ion Channel Pharmacology: Selective P/Q-Type Calcium Channel Inhibition

In electrophysiological studies requiring selective inhibition of ω-agatoxin IVA-sensitive (P/Q-type) Ca²⁺ channels with minimal off-target effects on L-type channels, α-eudesmol serves as a validated small-molecule tool compound [4]. Its selectivity profile makes it suitable for dissecting presynaptic calcium channel contributions to neurotransmitter release in brain synaptosome preparations and cerebellar Purkinje cell recordings [4]. Other eudesmol isomers have not been characterized for this channel subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Eudesmol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.